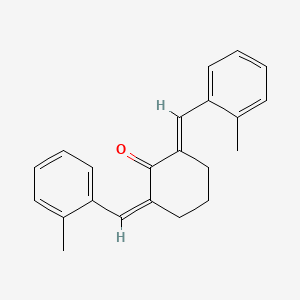

2,6-bis(2-methylbenzylidene)cyclohexanone

Descripción general

Descripción

2,6-bis(2-methylbenzylidene)cyclohexanone, commonly known as BMBC, is a yellow crystalline solid that belongs to the family of chalcones. BMBC has been used in various scientific research studies due to its unique chemical properties and potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Photoactive Properties : A study by Rajkotia (2012) synthesized a photoactive solid, (2E, 6E) 4-methyl-2,6 bis(4-hydroxybenzylidene) cyclohexanone (MBHBC), using 4-hydroxybenzaldehyde and 4-methyl cyclohexanone. This compound demonstrated purity checked by HPLC and was characterized by FTIR, H and C NMR, MS, and HPLC (Rajkotia, 2012).

Acidochromic Behavior : Badal et al. (2020) investigated substituted 2,6-dibenzylidene cyclohexanone-based bischalcone derivatives. They found significant acidochromic behavior in one of the compounds, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 1e. The study emphasized the importance of chromophoric groups in the compounds (Badal et al., 2020).

Fluorescent Phosphinimine Derivatives : Xu et al. (2013) synthesized a fluorescent benzylidene cyclohexanone-containing phosphinimine derivative. This compound showed potential as a reversible optical pH indicator due to its color and fluorescence changes in response to pH variations (Xu et al., 2013).

Photosensitive Poly(ether–ester)s : Balaji and Murugavel (2011) synthesized a series of photosensitive poly(ether–ester)s containing α,β-unsaturated ketone moieties derived from 2,6-bis[4-(3-hydroxypropyloxy)-3-methoxybenzylidene]cyclohexanone. These polymers showed potential for various applications due to their solubility, intrinsic viscosity, and thermal properties (Balaji & Murugavel, 2011).

Drug Synthesis Against Mycobacterium tuberculosis : Vishwanatth (2022) focused on the synthesis of (2E, 6E)-2, 6-bis(4-nitrobenzylidene) cyclohexanone, a drug against the dormant version of Mycobacterium tuberculosis H37Ra. The study highlighted the importance of reaction conditions and work-up procedures in drug synthesis (Vishwanatth, 2022).

Biological Activities and Docking Studies : Lotfy et al. (2017) synthesized and evaluated bis benzylidne cyclohexanone derivatives for biological activities, including inhibitory activity against α-glucosidase and antileishmanial properties. The study provided insights into the potential therapeutic uses of these compounds (Lotfy et al., 2017).

Optimization of Synthesis Conditions : Pertiwi et al. (2016) conducted research on optimizing the concentration of NaOH in the synthesis of 2,6-bis(3’,4’-dimethoxybenzylidene) cyclohexanone. The study provided valuable information on reaction yields and optimal conditions for synthesis (Pertiwi et al., 2016).

Photochemistry and Chemical Reactions : Moro et al. (2014) studied the kinetics and thermodynamics of the 2,6-bis(2-hydroxybenzilidene)cyclohexanone chemical reactions network, providing insights into the photochemical behavior and potential applications of the compound (Moro et al., 2014).

Photophysical Behavior : Homocianu et al. (2023) explored the photophysical properties of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), studying its behavior under various stimuli and revealing its potential in optical applications (Homocianu et al., 2023).

Propiedades

IUPAC Name |

(2E,6Z)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3/b20-14-,21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIHSBHVGKPGEM-TVGQLCNQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/2\CCC/C(=C/C3=CC=CC=C3C)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,6E)-2,6-bis(2-methylbenzylidene)cyclohexanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

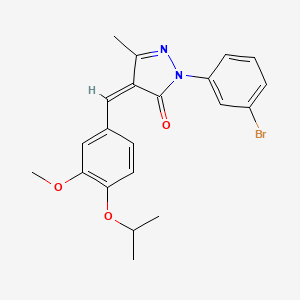

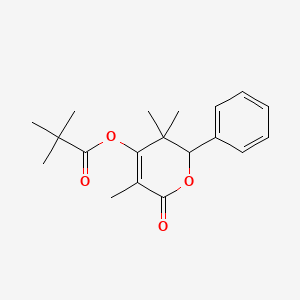

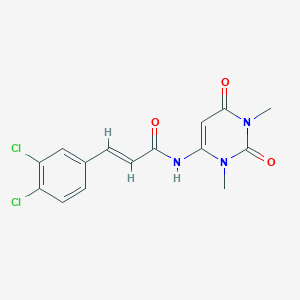

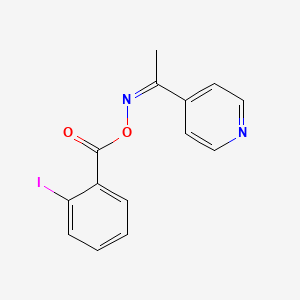

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)

![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)

![1-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5913005.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)

![5-imino-2-isobutyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5913012.png)

![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B5913060.png)